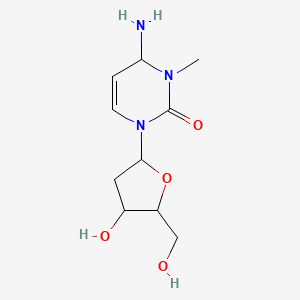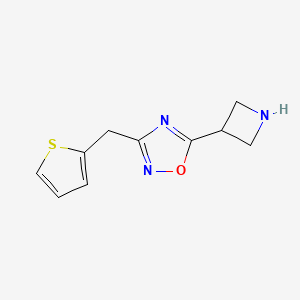![molecular formula C46H63N7O12S B12103291 3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This complex compound is a mouthful, but let’s break it down It consists of several functional groups, including amides, hydroxyls, and carboxylic acids The core structure features a central pentanoic acid backbone with various substituents
准备方法
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized through multi-step organic reactions. Key steps involve amide formation, esterification, and cyclization. Specific reagents and conditions vary depending on the synthetic route.
Enzymatic Synthesis: Enzymes can catalyze specific reactions to assemble the compound. Biocatalysis offers greener and more selective pathways.
Chemoenzymatic Synthesis: Combining chemical and enzymatic steps allows for efficient production.
Industrial Production:
Industrial-scale synthesis typically involves optimized chemical processes. Researchers and manufacturers continually refine these methods to improve yield, purity, and cost-effectiveness.
化学反应分析
The compound undergoes various reactions:
Oxidation: Oxidative processes modify functional groups (e.g., hydroxylation).
Reduction: Reduction reactions alter carbonyl groups (e.g., converting ketones to alcohols).
Substitution: Substituents can be replaced (e.g., amidation).
Cyclization: Intramolecular reactions form rings. Common reagents include acyl chlorides, amines, and protecting groups. Major products depend on reaction conditions and regioselectivity.
科学研究应用
Chemistry:
Drug Design: Researchers explore its potential as a lead compound for novel drugs.
Bioconjugation: The compound’s functional groups allow site-specific labeling.
Biology:
Enzyme Inhibition: Investigated as an enzyme inhibitor.
Cell Signaling: May modulate cellular pathways.
Medicine:
Anti-Inflammatory: Potential therapeutic due to its structural features.
Antibacterial: Investigated for antibacterial properties.
Industry:
Materials Science: Used in polymer chemistry.
Biotechnology: Applied in diagnostics and drug delivery.
作用机制
The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action. Molecular targets and signaling pathways remain subjects of ongoing research.
相似化合物的比较
属性
分子式 |
C46H63N7O12S |
|---|---|
分子量 |
938.1 g/mol |
IUPAC 名称 |
3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid |
InChI |
InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64) |
InChI 键 |
SQVWAAVGDUBSLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

![2-bromo-3-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12103220.png)



![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)



